molecular formula C13H16N4 B1479909 1-ethyl-3-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 2097945-24-7

1-ethyl-3-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Cat. No. B1479909
CAS RN: 2097945-24-7
M. Wt: 228.29 g/mol
InChI Key: JMFWRNQUBMZANI-UHFFFAOYSA-N
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Description

Pyridine derivatives are of increasing interest in drug design and medicinal chemistry due to their structural similarity with DNA bases such as adenine and guanine . They are found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .


Synthesis Analysis

The synthesis of pyridine derivatives often involves multicomponent condensation . For instance, the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .


Molecular Structure Analysis

The molecular structure of pyridine derivatives can be analyzed using various techniques such as FT-IR, 1H-NMR, and 13C-NMR spectra .


Chemical Reactions Analysis

The reactivity of pyridine derivatives can be influenced by various factors. For instance, activity increased for the ethyl and propyl chains as R2 compared to the methyl substituent or lack thereof, but large substituents (e.g., phenyl, cyclopentyl) lead to a significant loss of potency .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be analyzed using various techniques. For instance, IR spectra can provide information about the functional groups present in the compound .

Mechanism of Action

The mechanism of action of pyridine derivatives can vary depending on their structure and the target they interact with. Some pyridine derivatives show inhibitory action against receptor tyrosine kinase .

Safety and Hazards

The safety and hazards associated with pyridine derivatives can vary depending on their structure. Some pyridine derivatives may have toxic effects and should be handled with care .

Future Directions

The future research directions in the field of pyridine derivatives are vast. They are frequently used structures in drug research due to their broad range of chemical and biological properties . Therefore, the development of new methods for the synthesis of pyridine derivatives and the exploration of their biological activities are areas of ongoing research .

properties

IUPAC Name

1-ethyl-3-pyridin-3-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c1-2-17-12-5-7-15-9-11(12)13(16-17)10-4-3-6-14-8-10/h3-4,6,8,15H,2,5,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFWRNQUBMZANI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(CNCC2)C(=N1)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-3-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 2
1-ethyl-3-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 3
1-ethyl-3-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 4
1-ethyl-3-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 5
1-ethyl-3-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 6
1-ethyl-3-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

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